molecular formula C10H16N2O B12968882 (6-(1-Aminobutyl)pyridin-2-yl)methanol

(6-(1-Aminobutyl)pyridin-2-yl)methanol

Cat. No.: B12968882
M. Wt: 180.25 g/mol
InChI Key: ARQPWFXAGTWRKX-UHFFFAOYSA-N
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Description

(6-(1-Aminobutyl)pyridin-2-yl)methanol is a pyridine derivative featuring a 1-aminobutyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 2-position. For example, details the synthesis of {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol, which shares the hydroxymethyl-pyridine core but differs in substituent groups .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(1-aminobutyl)pyridin-2-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-2-4-9(11)10-6-3-5-8(7-13)12-10/h3,5-6,9,13H,2,4,7,11H2,1H3

InChI Key

ARQPWFXAGTWRKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=N1)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Aminobutyl)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with appropriate aminobutyl and methanol groups. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method provides moderate to good yields and is efficient for producing the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: (6-(1-Aminobutyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: (6-(1-Aminobutyl)pyridin-2-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of aminobutyl and methanol groups on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (6-(1-Aminobutyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyridine ring significantly influence solubility, stability, and intermolecular interactions. Below is a comparison with key analogs:

Compound Substituent at 6-Position Key Properties Reference
(6-(1-Aminobutyl)pyridin-2-yl)methanol 1-Aminobutyl High polarity due to primary amine; potential for hydrogen bonding and metal coordination. -
(6-Iodopyridin-2-yl)-methanol Iodo Electrophilic reactivity; bulky substituent may hinder π-π stacking.
(6-Methoxypyridin-2-yl)-methanol Methoxy Increased hydrophilicity; electron-donating group enhances aromatic stability.
(6-(Dimethylamino)pyridin-2-yl)methanol Dimethylamino Strong electron-donating effect; enhances basicity and fluorescence properties.
(6-(Trifluoromethyl)pyridin-2-yl)methanol Trifluoromethyl Electron-withdrawing group reduces basicity; improves metabolic stability.

Key Observations :

  • Aminobutyl vs. Amine Derivatives: The 1-aminobutyl chain in the target compound provides a longer alkyl spacer compared to dimethylamino or pyrrolidinyl groups (e.g., (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol in ). This may enhance flexibility in binding interactions, as seen in polydentate ligands ().
  • Hydrogen Bonding: The primary amine in this compound can act as both a hydrogen bond donor and acceptor, distinguishing it from methoxy or trifluoromethyl derivatives, which lack such capability.
  • Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) stabilize the pyridine ring, while electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density, altering reactivity in nucleophilic substitution or metal coordination.

Stability and Reactivity Trends

  • In contrast, trifluoromethyl or iodo derivatives exhibit greater inertness .
  • Oxidative Stability: The hydroxymethyl group at the 2-position may undergo oxidation to a carboxylic acid under harsh conditions, a pathway shared with other methanol-substituted pyridines .

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